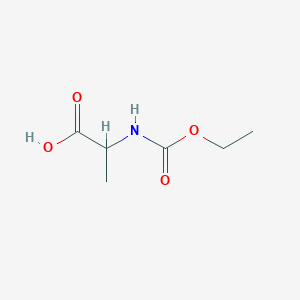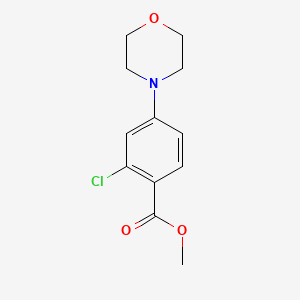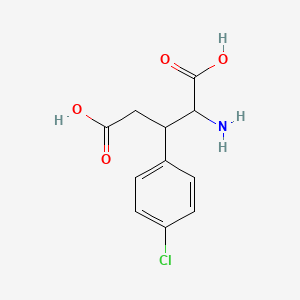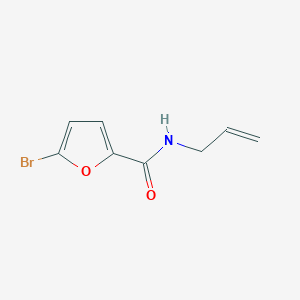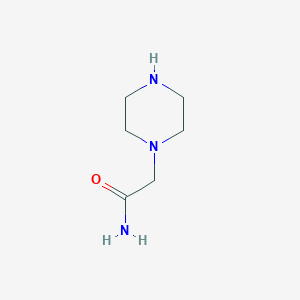
2-(Piperazin-1-yl)acetamide
Overview
Description
2-(Piperazin-1-yl)acetamide is a compound with the molecular formula C6H13N3O and a molecular weight of 143.19 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in several studies . For instance, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were designed, synthesized, and evaluated for their antitumor activities . The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of synthesizing its derivatives . For example, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and their structures were characterized by 1H NMR, 13C NMR, and elemental analysis .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 143.19 .Scientific Research Applications
Memory Enhancement
- A study by Li Ming-zhu (2008) synthesized a derivative of 2-(Piperazin-1-yl)acetamide and found it to improve memory abilities in mice.
Treatment of Alzheimer's Disease
- Umar et al. (2019) described 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, showing potential in Alzheimer's treatment.
- Mohsen et al. (2014) synthesized benzothiazole derivatives containing piperazine and found them to have anticholinesterase properties, suggesting potential in treating Alzheimer's disease.
Anticancer Activity
- Wu et al. (2017) synthesized novel derivatives of this compound with potent antiproliferative activity against various cancer cell lines.
- Ali et al. (2013) reported the synthesis of acetamide derivatives with anticancer activity.
Anti-inflammatory and Analgesic Activity
- Raghavendra et al. (2012) investigated N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors, revealing anti-inflammatory activity.
Anticonvulsant Properties
- Kamiński et al. (2011) described the anticonvulsant properties of new piperazine acetamides, showing effectiveness in seizure control.
Antimicrobial Activity
- Khan et al. (2019) synthesized derivatives of this compound showing significant antibacterial, antifungal, and anthelmintic activities.
Antiviral Activity
- Xia (2015) synthesized 1,3,4-thiadiazole amide compounds containing piperazine with notable antiviral activities.
Mechanism of Action
Target of Action
The primary target of 2-(Piperazin-1-yl)acetamide is DNA gyrase , a type II topoisomerase . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication machinery to function . The compound also shows inhibitory activity against acetylcholinesterase (AChE) .
Mode of Action
This compound interacts with its targets leading to significant changes in their function. It is taken up by microbial cells, resulting in cell disruption . One of the mechanisms underlying the antimicrobial activity of this compound is the inhibition of DNA gyrase . In the context of AChE inhibition, it acts as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The compound’s action on DNA gyrase affects the DNA replication pathway in bacteria, leading to cell death . Its inhibitory activity against AChE impacts cholinergic neurotransmission, which plays a crucial role in learning and memory .
Result of Action
The inhibition of DNA gyrase by this compound leads to the disruption of bacterial DNA replication, resulting in bacterial cell death . Its action as an AChE inhibitor could potentially alleviate symptoms of diseases characterized by reduced cholinergic neurotransmission, such as Alzheimer’s disease .
Safety and Hazards
Future Directions
The future directions for 2-(Piperazin-1-yl)acetamide research could involve the design and synthesis of its derivatives for potential therapeutic applications . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
2-(Piperazin-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for neurotransmission . Additionally, this compound can bind to receptors like the alpha1-adrenergic receptor, influencing signal transduction pathways . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis by generating oxidative stress and disrupting mitochondrial function . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent in oncology.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. For example, it can inhibit enzyme activity by occupying the active site and preventing substrate binding . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and metabolic processes, contributing to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression . These findings underscore the importance of proper handling and storage of the compound in research settings.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as anticonvulsant activity in epilepsy models . At higher doses, it may cause adverse effects, including toxicity and organ damage . These observations highlight the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways . This can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the mitochondria or the nucleus, where it exerts its effects . The localization of this compound within these compartments can impact its activity and function, contributing to its overall biological effects.
Properties
IUPAC Name |
2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(10)5-9-3-1-8-2-4-9/h8H,1-5H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRJGEMERJZKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-(Piperazin-1-yl)acetamide derivatives and their potential biological implications?
A: this compound derivatives consist of a piperazine ring linked to an acetamide group. This core structure can be further modified with various substituents, significantly influencing their biological activity. For example, in the study by [], the introduction of sulfonamide and alkylated piperazine moieties to the core this compound (T2288) structure resulted in compounds with varying degrees of antibacterial, antifungal, and anthelmintic activities.
Q2: How do structural modifications of this compound impact its binding affinity to target proteins?
A: Molecular docking studies on this compound derivatives, particularly those with modifications like sulfonamide groups as described in [], reveal crucial insights into their interactions with target proteins. The research suggests that active compounds demonstrate binding poses comparable to known standard inhibitors. This observation implies that the binding energy correlates well with the in vitro data observed for these active compounds.
Q3: Beyond pharmaceutical applications, are there any alternative uses for this compound derivatives?
A: Interestingly, research indicates potential applications of this compound derivatives beyond the pharmaceutical realm. A study highlighted in [] revealed that compound 6c, a specific derivative incorporating a sulfonamide group, exhibits favorable properties for fingerprint detection. The compound demonstrated good stickiness and clear finger rhythm without excessive dust, proving its efficacy in revealing latent fingerprints on various surfaces.
Q4: Has the synthesis of this compound been optimized for large-scale production?
A: Yes, researchers have developed a practical and scalable process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, a key derivative. The optimized method, described in [], allows for efficient production starting from readily available materials like piperazine and N-chloroacetyl-2,6-xylidine. Notably, the process incorporates straightforward purification steps like filtration and extraction, minimizing waste generation and increasing overall yield.
Q5: Have any studies investigated the structure-activity relationship of this compound derivatives as potential COX-2 inhibitors?
A: Yes, research has delved into the potential of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Although specific details are limited in the abstract, the study mentioned in [] emphasizes the synthesis, pharmacological evaluation, and docking studies conducted on these analogs, suggesting their potential as targets for further investigation in the context of inflammation and pain management.
Q6: What insights do crystallographic studies offer regarding the conformation and intermolecular interactions of this compound derivatives?
A: Crystallographic analysis of N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide, a specific derivative, reveals key structural details. As reported in [], the piperazine ring predominantly adopts a chair conformation. Furthermore, the study identifies weak intermolecular C—H⋯π interactions within the crystal structure, providing valuable insights into the potential packing and stability of this compound in solid form.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B1364293.png)
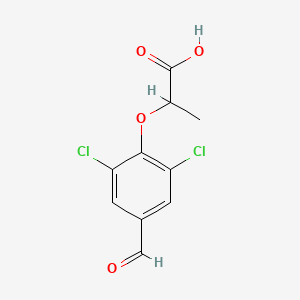
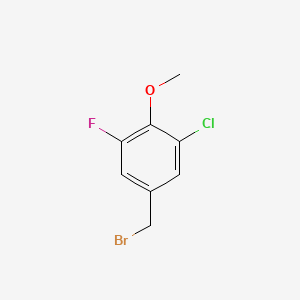

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-phenylethanone](/img/structure/B1364301.png)
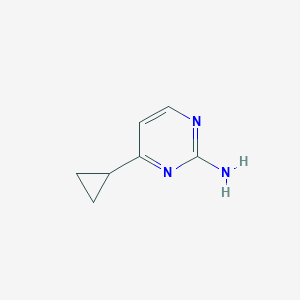

![[1-(3-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B1364308.png)

![Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B1364316.png)
